molecular formula C11H10N6OS B6426943 N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2097892-26-5

N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No. B6426943
CAS RN: 2097892-26-5
M. Wt: 274.30 g/mol
InChI Key: LAONGOUJXYJSGB-UHFFFAOYSA-N
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Description

“N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide” is a compound that falls under the category of triazole compounds . Triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . As a result, a variety of bioactive compounds with antibacterial, anticancer, and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target .


Synthesis Analysis

The synthesis of triazole compounds, including “N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide”, involves several steps. The compounds are synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity . All the synthesized compounds are unambiguously identified based on their spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) .


Molecular Structure Analysis

The molecular structure of “N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide” is characterized by the presence of a triazole ring. Theoretical calculations of magnetic properties of NH-1,2,3-triazoles performed at B3LYP/6-311++G (d,p) level within GIAO approach confirmed the aromatic character of these 6e -heterocycles .


Chemical Reactions Analysis

The chemical reactions involving “N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide” are complex and can be influenced by different conditions and structure substrates . The reaction mechanisms of NH- and N (2)-substituted 1,2,3-triazoles are extensively studied .

Scientific Research Applications

Drug Discovery

The 1,2,3-triazole core, which is part of the compound, has found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles have been used extensively in organic synthesis . Their high chemical stability and strong dipole moment make them useful in various synthetic applications .

Polymer Chemistry

1,2,3-triazoles have found applications in polymer chemistry . Their unique properties allow them to be used in the creation of various types of polymers .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to engage in hydrogen bonding and active involvement in dipole-dipole and π-stacking interactions .

Bioconjugation

1,2,3-triazoles are used in bioconjugation, a chemical strategy that forms a stable covalent link between two molecules .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are used for various purposes, including the study of different biological processes .

Fluorescent Imaging

1,2,3-triazoles have applications in fluorescent imaging, a technique used to visualize cellular components .

Materials Science

In materials science, 1,2,3-triazoles are used in the development of new materials with unique properties .

As for “F6514-7560”, it is a particularly easy-flowing material and is especially suitable for injection molding . It is approved for food contact and is industrially compostable in compliance with the EN 13432 standard . It is mainly made from renewable raw materials .

Future Directions

The future directions for “N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide” look promising. The docking studies reveal that the compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .

properties

IUPAC Name

N-[2-(triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6OS/c18-11(12-5-6-17-13-3-4-14-17)8-1-2-9-10(7-8)16-19-15-9/h1-4,7H,5-6H2,(H,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAONGOUJXYJSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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